molecular formula C19H26N2O4 B2402786 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide CAS No. 899730-60-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide

Cat. No.: B2402786
CAS No.: 899730-60-0
M. Wt: 346.427
InChI Key: YMPVUBOBJSOEAV-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Safety and Hazards

The base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is classified as a dangerous substance. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-one, through a cyclization reaction. This intermediate is then reacted with an appropriate amine, such as 2,6-dimethylaniline, under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-dioxaspiro[4.5]decan-2-one: A precursor in the synthesis of the target compound.

    2,6-dimethylaniline: An amine used in the formation of the oxalamide.

    1,4-dioxaspiro[4.5]decane: Another spirocyclic compound with similar structural features.

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide is unique due to its specific combination of a spirocyclic structure and an oxalamide functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-7-6-8-14(2)16(13)21-18(23)17(22)20-11-15-12-24-19(25-15)9-4-3-5-10-19/h6-8,15H,3-5,9-12H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVUBOBJSOEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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